molecular formula C12H14O4 B12537955 Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate CAS No. 864514-39-6

Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate

Cat. No.: B12537955
CAS No.: 864514-39-6
M. Wt: 222.24 g/mol
InChI Key: ZLHQPYQDHKEXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate is an organic compound with a complex structure that includes hydroxyl groups, a methyl group, and a prop-2-en-1-yl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxyl groups and the ester moiety allows for interactions with various molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

864514-39-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 4,6-dihydroxy-3-methyl-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O4/c1-4-5-8-7(2)9(13)6-10(14)11(8)12(15)16-3/h4,6,13-14H,1,5H2,2-3H3

InChI Key

ZLHQPYQDHKEXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)OC)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.